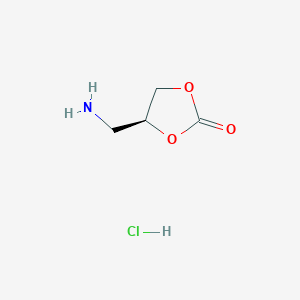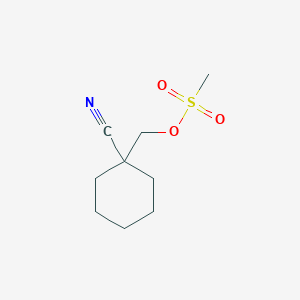
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor/Anticancer Activity
A study on the synthesis of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones demonstrated significant in vitro cytotoxic and antitumor activities. The compounds were synthesized via Mannich condensation and evaluated for their antitumor efficacy, with one compound showing notable effectiveness. This research suggests a potential application of such compounds, including 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea derivatives, in cancer treatment due to their cytotoxic properties (Venkateshwarlu et al., 2014).
Polyamides Containing Uracil and Adenine
Research into the synthesis of polyamides incorporating uracil and adenine demonstrates the compound's role in creating materials with specific molecular recognition features. These polyamides, synthesized through reactions involving components such as urea, showcase their potential in biologically relevant applications, hinting at the broad utility of urea derivatives in materials science (Hattori & Kinoshita, 1979).
Complexation-induced Unfolding of Heterocyclic Ureas
A study on the complexation-induced unfolding of heterocyclic ureas revealed that these compounds can dimerize through multiple hydrogen bonds, forming robust sheetlike structures. This property underscores the potential use of urea derivatives in self-assembly and nanostructure formation, offering insights into the design of new materials and molecular devices (Corbin et al., 2001).
Synthesis of Novel Pyrimidines
Another investigation focused on the synthesis of novel pyrimidines, demonstrating the versatility of urea derivatives in synthesizing various heterocyclic compounds. These compounds have potential applications in drug discovery and development, highlighting the compound's utility in medicinal chemistry (Vijayakumar et al., 2014).
Cytotoxic Heterocyclic Compounds
Research into the synthesis of cytotoxic heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents showed promising growth inhibitory effects against cancer cell lines. This study exemplifies the therapeutic potential of urea derivatives in oncology, contributing to the development of new anticancer agents (Mansour et al., 2020).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-25(2)18-17(13-21-19(24-18)26-8-6-5-7-9-26)23-20(27)22-14-10-15(28-3)12-16(11-14)29-4/h10-13H,5-9H2,1-4H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBUKFUCMNQZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)




![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)

![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)

![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
